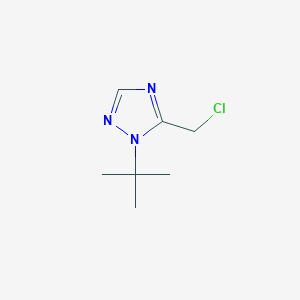

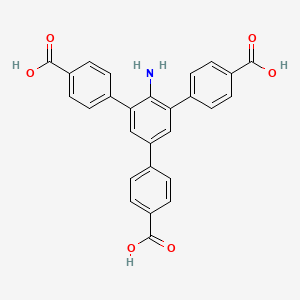

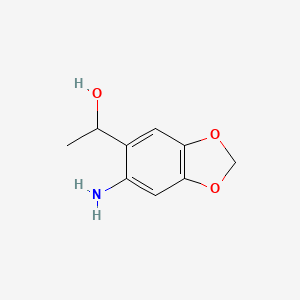

![molecular formula C10H10ClN5S B1381514 N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 1803567-43-2](/img/structure/B1381514.png)

N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Descripción general

Descripción

“N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803567-43-2 . It has a molecular weight of 267.74 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N5S.ClH/c1-2-7(16-3-1)4-11-9-8-5-14-15-10(8)13-6-12-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature . Unfortunately, the boiling point and other physical properties are not specified .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the synthesis of hybrid compounds and novel derivatives involving the core structure similar to N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. These efforts aim to explore the biological activity and potential therapeutic applications. For example, the synthesis of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine with promising biological activity through specific synthetic routes has been documented, emphasizing the compound's structural characterization and its significance in medicinal chemistry (Noh, Kim, & Song, 2020).

Anticancer Activity

A notable application of pyrazolo[3,4-d]pyrimidin derivatives is in the field of cancer research, where these compounds have been evaluated for their anticancer properties. The synthesis and assessment of pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. Such studies underscore the potential of these compounds in developing novel anticancer therapeutics (Abdellatif et al., 2014).

Antimicrobial and Antifungal Applications

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial and antifungal activities. The structural modification and synthesis of new compounds within this class have led to the identification of derivatives with significant inhibitory effects against various microbial and fungal strains, highlighting their potential in addressing infectious diseases (Khobragade et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is predominantly expressed in erythrocytes and the descending vasa recta in the kidney .

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means it competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, this compound disrupts the urea transport mechanism. Urea transport is a critical part of the urinary concentration process, which allows the kidney to produce concentrated urine. Therefore, the inhibition of UT-B can lead to a decrease in the maximum urinary concentration .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting it can readily cross cell membranes. This property is crucial for its ability to reach intracellular targets such as UT-B .

Result of Action

The inhibition of UT-B by this compound leads to a decrease in the maximum urinary concentration and an increase in urination volume .

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S.ClH/c1-2-7(16-3-1)4-11-9-8-5-14-15-10(8)13-6-12-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJQBCCVSLHGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=NC=NC3=C2C=NN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

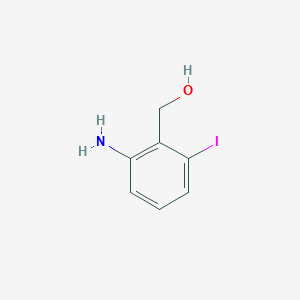

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)

amine](/img/structure/B1381444.png)

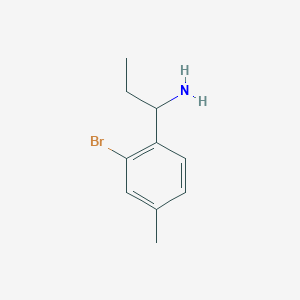

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)